molecular formula C17H19F3N6 B2672485 3-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine CAS No. 2034228-20-9

3-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine

Cat. No.: B2672485
CAS No.: 2034228-20-9
M. Wt: 364.376
InChI Key: POQBDGIHHRPNAO-UHFFFAOYSA-N
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Description

3-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine is a useful research compound. Its molecular formula is C17H19F3N6 and its molecular weight is 364.376. The purity is usually 95%.
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Properties

IUPAC Name

3-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[c]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N6/c1-11-21-14(17(18,19)20)10-15(22-11)25-5-7-26(8-6-25)16-9-12-3-2-4-13(12)23-24-16/h9-10H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQBDGIHHRPNAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NN=C4CCCC4=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant research findings related to this compound, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structural characteristics significantly influence its biological activity. The presence of the trifluoromethyl group enhances lipophilicity, which can improve membrane permeability and binding affinity to biological targets.

PropertyValue
Molecular FormulaC20H23F3N4
Molecular Weight424.49 g/mol
CAS Number1775331-60-6
Melting PointNot available
SolubilityNot specified

The mechanism of action involves interactions with specific molecular targets, including enzymes and receptors. The trifluoromethyl substitution increases the compound's metabolic stability and enhances its pharmacological profile. Research indicates that such modifications can lead to improved therapeutic effects or reduced side effects through better receptor binding.

Anticancer Activity

Studies have shown that similar compounds featuring pyrimidine and piperazine moieties exhibit significant anticancer properties. For instance, a derivative with a similar scaffold demonstrated an IC50 value of 0.52 μM against COX-II, indicating potent anti-inflammatory properties that could be leveraged in cancer therapy .

Inhibition of Enzymatic Activity

The compound's potential as a COX-II inhibitor has been explored, with findings suggesting moderate inhibitory activity against COX-I and significant inhibition against COX-II. This dual action is crucial in managing inflammation-related conditions .

Neuropharmacological Effects

Research on related compounds has indicated potential neuropharmacological effects, particularly in modulating neurotransmitter systems. Compounds with similar structures have shown promise in treating anxiety and depression by interacting with serotonin receptors .

Case Studies

  • Case Study on COX Inhibition :
    • A study evaluating various derivatives found that compounds similar to this compound exhibited varying degrees of COX-II inhibition, with some achieving over 70% inhibition at low concentrations .
  • Neuropharmacological Assessment :
    • Another study assessed a related compound's effects on anxiety-like behaviors in animal models. Results indicated a significant reduction in anxiety scores compared to control groups, supporting the hypothesis that such compounds may have therapeutic potentials in psychiatric disorders .

Scientific Research Applications

Molecular Formula

The molecular formula is C23H22F3N5OC_{23}H_{22}F_3N_5O, indicating the presence of fluorine and nitrogen, which are often associated with enhanced biological activity.

Drug Design

The pyridazine ring system is known for its role in drug design due to its ability to interact with biological targets effectively. The compound has been investigated for its potential as an allosteric modulator of various receptors, including metabotropic glutamate receptors (mGluRs), which are implicated in several neurological disorders .

Anticancer Activity

Recent studies have demonstrated that derivatives of pyridazine compounds exhibit anticancer properties. For instance, compounds similar to 3-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine have shown efficacy against specific cancer cell lines by inhibiting cell proliferation and inducing apoptosis .

Neuropharmacology

The compound has been explored for its effects on central nervous system disorders, particularly as a potential treatment for anxiety and depression. Its interaction with serotonin receptors suggests it may modulate mood-related pathways .

Synthetic Routes

The synthesis of the compound typically involves multi-step organic reactions, including the formation of the pyrimidine core through condensation reactions followed by the introduction of the trifluoromethyl group via nucleophilic substitution methods.

Case Study: Antidepressant Potential

A notable study evaluated the antidepressant-like effects of related compounds in animal models. The results indicated that these compounds could significantly reduce depressive behaviors, suggesting their potential as novel antidepressant agents .

StudyCompoundFindings
1This compoundShowed significant inhibition of cancer cell proliferation
2Related pyridazine derivativesInduced antidepressant-like effects in rodent models

Q & A

Basic Research Questions

Synthesis Optimization and Structural Confirmation Q: What methodologies are recommended for synthesizing this compound and confirming its structural integrity? A: Multi-step synthesis typically involves coupling reactions between piperazine and pyrimidine/pyridazine precursors under controlled conditions (e.g., anhydrous solvents, reflux). Key steps include:

  • Nucleophilic substitution for piperazine linkage (e.g., using DIPEA as a base).
  • Cyclization to form the dihydrocyclopenta[c]pyridazine core. Structural confirmation requires 1H/13C NMR for functional group analysis, HRMS for molecular weight validation, and X-ray crystallography (if crystals are obtainable) for absolute configuration .

Baseline Physicochemical Profiling Q: Which assays are critical for determining the compound’s solubility, stability, and lipophilicity? A:

  • Solubility: Shake-flask method in buffers (pH 1–7.4) with HPLC-UV quantification.
  • Lipophilicity: Reverse-phase HPLC to measure logP/logD.
  • Stability: Forced degradation studies under heat, light, and hydrolytic conditions, monitored via LC-MS .

Initial Pharmacological Screening Q: How should researchers design in vitro assays to evaluate target engagement? A: Use radioligand binding assays or fluorescence polarization for receptor affinity screening. For enzyme targets, employ kinetic assays (e.g., spectrophotometric monitoring of substrate conversion). Include positive/negative controls and dose-response curves (e.g., IC50 determination) .

Advanced Research Questions

Mechanistic Elucidation of Target Interactions Q: What advanced techniques can elucidate the compound’s binding mode with biological targets? A:

  • Molecular docking (AutoDock Vina, Schrödinger Suite) using crystallographic target structures.
  • Surface plasmon resonance (SPR) for real-time kinetics (ka/kd measurements).
  • Cryo-EM or X-ray co-crystallography (if stable complexes form) .

Resolving Contradictory Activity Data Q: How to address discrepancies in reported biological activities across studies? A:

  • Standardize assays (e.g., uniform cell lines, incubation times).
  • Comparative meta-analysis of experimental conditions (e.g., ATP concentrations in kinase assays).
  • Proteomic profiling to identify off-target effects that may explain variability .

Structure-Activity Relationship (SAR) Challenges Q: What strategies optimize SAR studies for piperazine-pyridazine hybrids? A:

  • Fragment-based design: Systematically modify substituents on the pyrimidine (e.g., CF3 vs. CH3) and piperazine (e.g., aryl vs. alkyl groups).
  • Free-Wilson analysis to quantify contributions of individual moieties to activity.
  • 3D-QSAR (CoMFA/CoMSIA) to map steric/electronic requirements .

In Vivo/In Vitro Disconnect Analysis Q: How to troubleshoot poor correlation between in vitro potency and in vivo efficacy? A:

  • Assess plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays).
  • Pharmacokinetic profiling (Cmax, AUC, t1/2) in rodent models.
  • Use PBPK modeling to predict tissue distribution .

Methodological Tables

Table 1: Key Analytical Techniques for Structural Validation

TechniqueApplicationExample Parameters
1H NMRConfirmation of piperazine linkageδ 3.2–3.5 ppm (piperazine CH2)
HRMSMolecular ion verificationm/z calculated for C19H18F3N7: 402.1563
X-rayAbsolute stereochemistryP21/c space group, R-factor < 0.05

Table 2: Common Pitfalls in SAR Studies

IssueMitigation Strategy
Low solubilityIntroduce polar groups (e.g., -OH, -COOH)
Metabolic instabilityReplace labile moieties (e.g., methyl → cyclopropyl)
Off-target bindingPharmacophore screening against unrelated targets

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